Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Overview
Description
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a chemical compound with the molecular formula C11H12N4O3 and a molecular weight of 248.24 g/mol . This compound is part of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the reaction of ethyl acetylpyruvate with hydrazine to form the pyrazole ring, followed by further cyclization and functionalization to introduce the carbamoyl and carboxylate groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate include:
- Ethyl 3-methylpyrazole-5-carboxylate
- Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
This compound is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-carbamoyl-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-3-18-11(17)8-4-6(2)14-10-7(9(12)16)5-13-15(8)10/h4-5H,3H2,1-2H3,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCXDOCRMWYQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C(C=NN12)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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